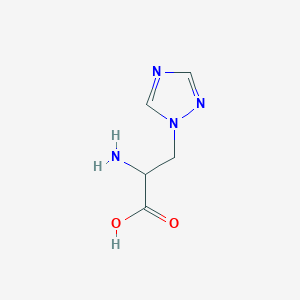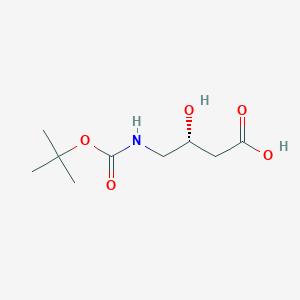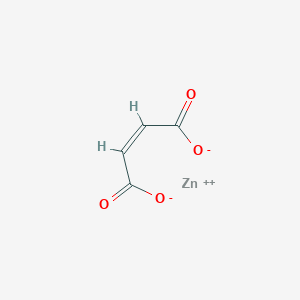
Maleic acid zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleic acid zinc salt is a chemical compound with the molecular formula C4H2O4Zn. It is a white crystalline powder that is soluble in water and ethanol. Maleic acid zinc salt is widely used in various fields such as pharmaceuticals, agriculture, and food industries.
Mecanismo De Acción
The mechanism of action of maleic acid zinc salt is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and viruses. Maleic acid zinc salt may also work by interfering with the cellular processes of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Maleic acid zinc salt has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and enhance memory and cognitive function. Maleic acid zinc salt also has antioxidant properties, which may help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Maleic acid zinc salt has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. Maleic acid zinc salt is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its low solubility in some solvents and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on maleic acid zinc salt. One direction is to investigate its potential as a treatment for various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to understand how it works at the cellular level. Additionally, researchers could explore the use of maleic acid zinc salt in combination with other compounds to enhance its effectiveness. Finally, the development of new synthesis methods for maleic acid zinc salt could lead to improved efficiency and reduced costs.
Conclusion:
In conclusion, maleic acid zinc salt is a versatile chemical compound with various applications in scientific research. It has antibacterial, antifungal, and antiviral properties and is used in the treatment of various diseases. Maleic acid zinc salt has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on maleic acid zinc salt, including investigating its potential as a treatment for various diseases and exploring its mechanism of action in more detail.
Métodos De Síntesis
Maleic acid zinc salt can be synthesized through the reaction between maleic acid and zinc oxide. The reaction is as follows:
C4H4O4 + ZnO → C4H2O4Zn + H2O
The synthesis process involves the mixing of maleic acid and zinc oxide in a solvent such as water or ethanol. The mixture is then heated and stirred until the maleic acid zinc salt is formed.
Aplicaciones Científicas De Investigación
Maleic acid zinc salt has been extensively studied for its various applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. Maleic acid zinc salt is used in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It is also used in the development of new drugs and therapies.
Propiedades
Número CAS |
123368-92-3 |
|---|---|
Nombre del producto |
Maleic acid zinc salt |
Fórmula molecular |
C4H2O4Zn |
Peso molecular |
179.4 g/mol |
Nombre IUPAC |
zinc;(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
Clave InChI |
HJSYJHHRQVHHMQ-ODZAUARKSA-L |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=O)[O-].[Zn+2] |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Zn+2] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



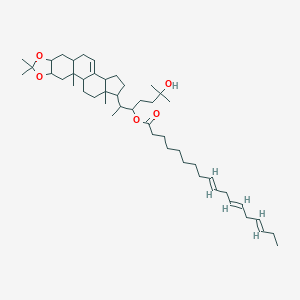
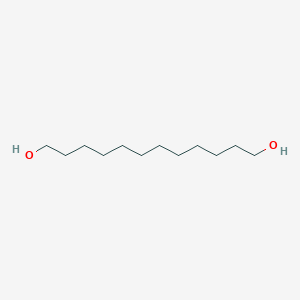
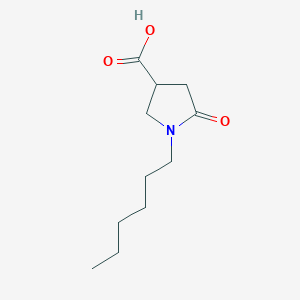
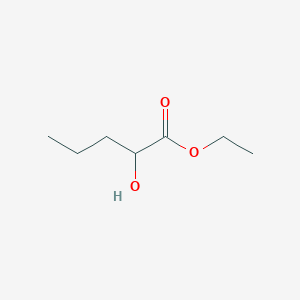
![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)

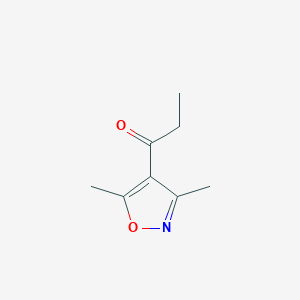
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
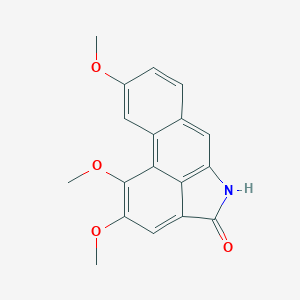
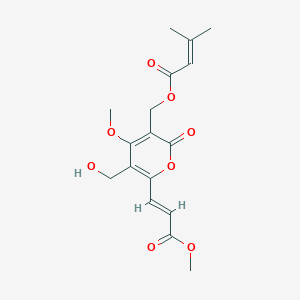
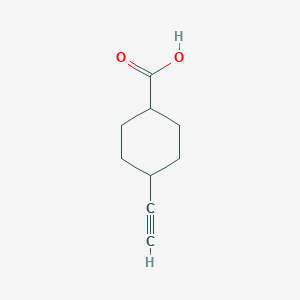
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
